molecular formula C26H18BrN3O4 B4290621 (5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B4290621
M. Wt: 516.3 g/mol
InChI Key: WVFWIDPUKVMPLC-UHFFFAOYSA-N
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Description

(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a nitrophenyl group attached to a beta-carboline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of benzofuran to obtain 5-bromo-1-benzofuran. This intermediate is then subjected to a series of reactions including nitration, reduction, and cyclization to form the beta-carboline structure. The final step involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The bromine atom on the benzofuran ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on different biological pathways and its potential as a treatment for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and beta-carboline analogs. Examples include:

  • 5-bromo-1-benzofuran
  • 1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carboline

Uniqueness

What sets (5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-[1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrN3O4/c27-17-7-10-22-16(13-17)14-23(34-22)26(31)29-12-11-20-19-3-1-2-4-21(19)28-24(20)25(29)15-5-8-18(9-6-15)30(32)33/h1-10,13-14,25,28H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFWIDPUKVMPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC6=C(O5)C=CC(=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Reactant of Route 3
Reactant of Route 3
(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Reactant of Route 4
Reactant of Route 4
(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Reactant of Route 5
Reactant of Route 5
(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Reactant of Route 6
(5-bromo-1-benzofuran-2-yl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

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